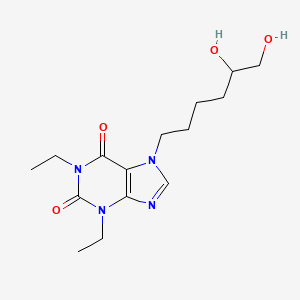
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3-Diéthyl-7-(5,6-dihydroxyhexyl)xanthine hydraté est un composé organique complexe de formule moléculaire C15H24N4O4. Il s'agit d'un dérivé de la xanthine, une base purique présente dans la plupart des tissus et des fluides corporels, certaines plantes et certains calculs urinaires. Ce composé se caractérise par sa structure unique, qui comprend un noyau de xanthine substitué par des groupes diéthyl et dihydroxyhexyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,3-Diéthyl-7-(5,6-dihydroxyhexyl)xanthine hydraté implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. La voie de synthèse générale comprend:
Alkylation de la xanthine: Le noyau de xanthine est d'abord alkylé en utilisant de l'iodure d'éthyle en présence d'une base forte comme le carbonate de potassium pour introduire les groupes diéthyl aux positions 1 et 3.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction, ainsi que la mise en œuvre de techniques de purification robustes telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3-Diéthyl-7-(5,6-dihydroxyhexyl)xanthine hydraté subit diverses réactions chimiques, notamment:
Oxydation: Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction: Le composé peut être réduit pour éliminer les fonctionnalités oxygénées.
Substitution: Les groupes diéthyl peuvent être substitués par d'autres groupes alkyles ou aryles dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants: Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).
Agents réducteurs: Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).
Réactifs de substitution: Halogénures d'alkyle, halogénures d'aryle en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones, tandis que la réduction peut conduire à la formation d'alcools.
4. Applications de recherche scientifique
Le 1,3-Diéthyl-7-(5,6-dihydroxyhexyl)xanthine hydraté a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses effets potentiels sur les processus cellulaires et l'activité enzymatique.
Médecine: Enquêté pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antioxydants.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 1,3-Diéthyl-7-(5,6-dihydroxyhexyl)xanthine hydraté implique son interaction avec diverses cibles moléculaires et voies:
Inhibition enzymatique: Il peut inhiber certaines enzymes, affectant les voies métaboliques.
Liaison aux récepteurs: Le composé peut se lier à des récepteurs spécifiques, modulant leur activité.
Transduction du signal: Il peut influencer les voies de transduction du signal, conduisant à des changements dans les réponses cellulaires.
Applications De Recherche Scientifique
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires
Caféine: Une méthylxanthine aux propriétés stimulantes.
Théobromine: Une autre méthylxanthine présente dans le cacao et le chocolat.
Théophylline: Utilisée dans le traitement des maladies respiratoires comme l'asthme.
Unicité
Le 1,3-Diéthyl-7-(5,6-dihydroxyhexyl)xanthine hydraté est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de la xanthine. Son groupe dihydroxyhexyl fournit des sites supplémentaires pour la modification chimique et les interactions potentielles avec les cibles biologiques.
Propriétés
Numéro CAS |
86256-99-7 |
|---|---|
Formule moléculaire |
C15H24N4O4 |
Poids moléculaire |
324.38 g/mol |
Nom IUPAC |
7-(5,6-dihydroxyhexyl)-1,3-diethylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-18-13-12(14(22)19(4-2)15(18)23)17(10-16-13)8-6-5-7-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
Clé InChI |
YCJFWLOYVCHJDO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)CCCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


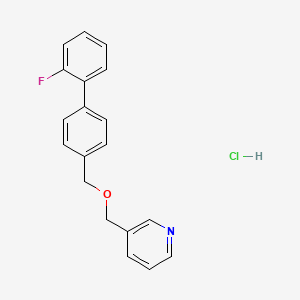
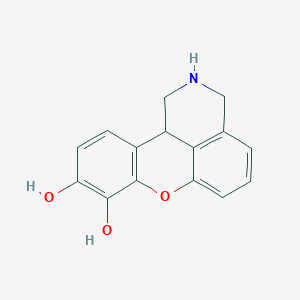
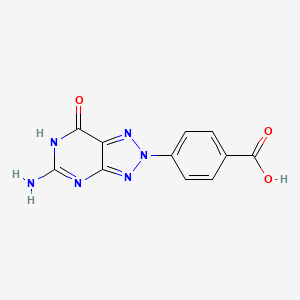
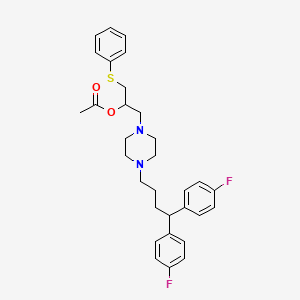
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
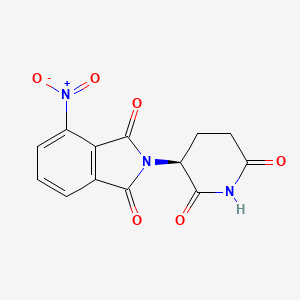
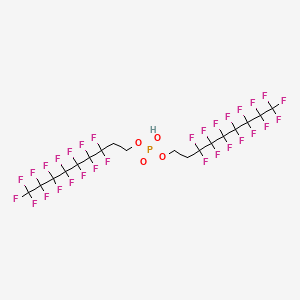

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)

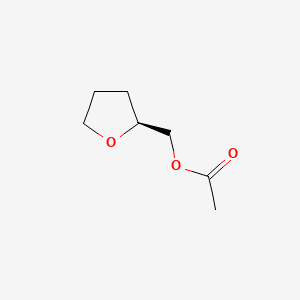
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

